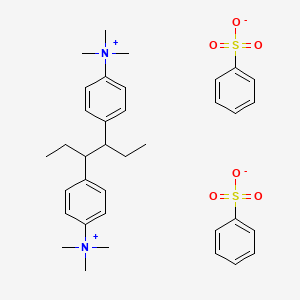
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the diethylethylene bridge, followed by the introduction of the p-phenylene groups. The final step involves the addition of trimethylammonium groups and the formation of the dibenzenesulfonate salt. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Addition: The aliphatic components can participate in addition reactions with halogens or hydrogen.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Glutaminase Inhibitor, Compound 968: Shares some structural similarities but has different biological activities.
Diethyl malonate: Another compound with ester groups, used in different chemical reactions.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate.
Propriétés
Numéro CAS |
24397-06-6 |
|---|---|
Formule moléculaire |
C36H48N2O6S2 |
Poids moléculaire |
668.9 g/mol |
Nom IUPAC |
benzenesulfonate;trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium |
InChI |
InChI=1S/C24H38N2.2C6H6O3S/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;2*7-10(8,9)6-4-2-1-3-5-6/h11-18,23-24H,9-10H2,1-8H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |
Clé InChI |
PTMQBNVKPNRIIF-UHFFFAOYSA-L |
SMILES canonique |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
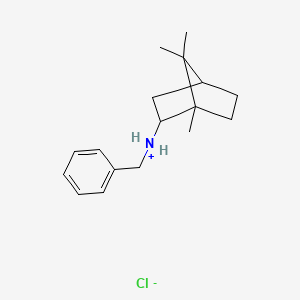

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
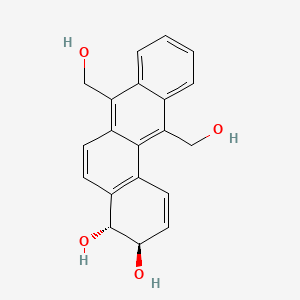


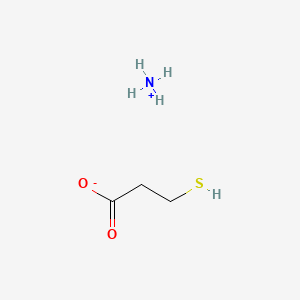
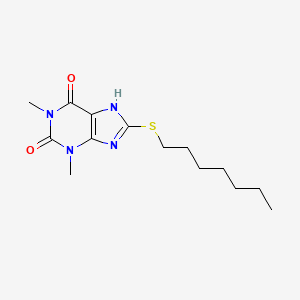
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
